N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide
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Overview
Description
N-(exo-7-Boc-7-azabicyclo[221]heptan-2-yl) trifluoroacetamide is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a trifluoroacetamide group attached to an azabicycloheptane structure
Preparation Methods
The synthesis of N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of exo-7-Boc-7-azabicyclo[2.2.1]heptane-2-ylamine.
Reaction with Trifluoroacetic Anhydride: The amine is then reacted with trifluoroacetic anhydride under controlled conditions to form the trifluoroacetamide derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetamide group.
Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oxides or other oxidized derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The azabicycloheptane structure provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide can be compared with similar compounds such as:
exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl carboxylic acid: This compound has a carboxylic acid group instead of a trifluoroacetamide group, leading to different chemical properties and reactivity.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have an oxygen atom in the bicyclic structure, which can alter their chemical behavior and applications.
The uniqueness of N-(exo-7-Boc-7-azabicyclo[22
Properties
CAS No. |
1864060-40-1 |
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Molecular Formula |
C13H19F3N2O3 |
Molecular Weight |
308.30 g/mol |
IUPAC Name |
tert-butyl 2-[(2,2,2-trifluoroacetyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-4-5-9(18)8(6-7)17-10(19)13(14,15)16/h7-9H,4-6H2,1-3H3,(H,17,19) |
InChI Key |
OSEBHMPQLPAGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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